2-Fluorothiobenzamide: A Comprehensive Technical Guide for Research Applications
2-Fluorothiobenzamide: A Comprehensive Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluorothiobenzamide is a fluorinated aromatic thioamide that holds potential for a variety of research applications, particularly in the fields of medicinal chemistry and drug development. The introduction of a fluorine atom onto the benzamide scaffold can significantly alter its physicochemical properties, influencing its biological activity, metabolic stability, and membrane permeability. This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Fluorothiobenzamide, details on experimental protocols for their determination, and a summary of its potential research applications based on the activities of structurally related compounds.
Physicochemical Properties
Core Physicochemical Data
| Property | Value | Source |
| Chemical Formula | C₇H₆FNS | PubChem[1][2] |
| Molecular Weight | 155.19 g/mol | PubChem[1][2] |
| IUPAC Name | 2-fluorobenzenecarbothioamide | PubChem[1][2] |
| CAS Number | 75907-82-3 | PubChem[1][2] |
| Crystal Structure | Monoclinic | Crystallography Open Database (via PubChem)[1] |
| XLogP3 (Computed) | 1.9 | PubChem[1] |
| Topological Polar Surface Area | 58.1 Ų | PubChem[1][2] |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed) |
| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed) |
| Rotatable Bond Count | 1 | PubChem (Computed) |
Note: Experimental values for melting point, boiling point, and solubility in various solvents are not consistently reported in publicly available literature. Researchers are advised to determine these properties experimentally for their specific applications.
Experimental Protocols
Accurate determination of physicochemical properties is crucial for reproducible research. Below are detailed methodologies for key experiments.
Synthesis of 2-Fluorothiobenzamide
A common method for the synthesis of thioamides from the corresponding amides involves the use of a thionating agent.
Workflow for Synthesis:
Detailed Methodology:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluorobenzamide in dry toluene.
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Addition of Thionating Agent: Add Lawesson's reagent (or an alternative thionating agent like Phosphorus Pentasulfide) to the solution. The molar ratio of the thionating agent to the amide is typically 0.5:1.
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Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up: After completion, cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure 2-Fluorothiobenzamide.
Determination of Physicochemical Properties
Workflow for Property Determination:
Detailed Methodologies:
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Melting Point: The melting point can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.
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Solubility:
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Prepare saturated solutions of 2-Fluorothiobenzamide in various solvents (e.g., water, ethanol, DMSO) at a constant temperature.
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Equilibrate the solutions for a sufficient time (e.g., 24 hours) with continuous stirring.
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Filter the solutions to remove any undissolved solid.
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Determine the concentration of the dissolved compound in a known volume of the filtrate. This can be done gravimetrically by evaporating the solvent and weighing the residue, or by a suitable analytical technique like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) with a calibration curve.
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pKa Determination: The acid dissociation constant (pKa) can be determined by potentiometric titration or UV-Vis spectrophotometry.
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Potentiometric Titration: A solution of the compound is titrated with a standard acid or base, and the pH is monitored with a pH meter. The pKa is determined from the midpoint of the titration curve.
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Spectrophotometric Method: The UV-Vis spectrum of the compound is recorded at various pH values. The pKa is calculated from the changes in absorbance at a specific wavelength corresponding to the protonated and deprotonated forms of the molecule.
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LogP (Octanol-Water Partition Coefficient) Determination: The shake-flask method is the standard procedure.
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Prepare a solution of 2-Fluorothiobenzamide in a mixture of n-octanol and water.
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The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to separate.
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The concentration of the compound in each phase is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
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The logP value is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
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Research Applications
While specific studies on 2-Fluorothiobenzamide are limited, the broader class of thioamides and fluorinated aromatic compounds have been extensively investigated for various biological activities. These studies provide a strong rationale for exploring the potential of 2-Fluorothiobenzamide in several research areas.
Potential as an Antimicrobial Agent
Derivatives of benzamides and thioamides have demonstrated promising antibacterial and antifungal activities. The introduction of fluorine can enhance these properties.
Hypothesized Mechanism of Action (Antimicrobial):
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Antibacterial Activity: Studies on related compounds like fluorobenzoylthiosemicarbazides have shown activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[3]. 2-Aminobenzamide derivatives have also been screened for their antibacterial potential[4].
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Antifungal Activity: Thiobenzamide derivatives have been investigated for their antifungal properties[5]. Research on 2-aminobenzamide derivatives has also demonstrated their potential against various fungal strains[4].
Potential as an Enzyme Inhibitor
The thioamide functional group can interact with the active sites of various enzymes. Fluorination can further modulate these interactions.
Enzyme Inhibition Workflow:
References
- 1. 2-Fluorothiobenzamide | C7H6FNS | CID 2734821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effect of Enzyme Inhibition on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 3. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL N,N-CYCLIC-2,4-DIHYDROXYTHIOBENZAMIDE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
